Cas no 1447615-97-5 ((S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE)
![(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE structure](https://ja.kuujia.com/scimg/cas/1447615-97-5x500.png)
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE 化学的及び物理的性質
名前と識別子
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- (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE
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- MDL: MFCD25541982
- インチ: 1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2/t4-/m0/s1
- InChIKey: NYJDLKHEQYINHD-BYPYZUCNSA-N
- ほほえんだ: O1C[C@]2([H])CC(=O)CN2C1=O
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P023J6A-250mg |
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE |
1447615-97-5 | 95% | 250mg |
$610.00 | 2023-12-21 | |
1PlusChem | 1P023J6A-1g |
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE |
1447615-97-5 | 95% | 1g |
$1469.00 | 2023-12-21 | |
abcr | AB542422-250mg |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione; . |
1447615-97-5 | 250mg |
€612.70 | 2025-02-27 | ||
1PlusChem | 1P023J6A-100mg |
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE |
1447615-97-5 | 95% | 100mg |
$315.00 | 2023-12-21 | |
Ambeed | A587155-1g |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione |
1447615-97-5 | 97% | 1g |
$716.0 | 2024-04-23 | |
abcr | AB542422-250 mg |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione; . |
1447615-97-5 | 250mg |
€847.40 | 2023-06-14 | ||
Chemenu | CM505308-1g |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione |
1447615-97-5 | 97% | 1g |
$702 | 2023-02-18 | |
abcr | AB542422-100mg |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione; . |
1447615-97-5 | 100mg |
€419.30 | 2025-02-27 | ||
abcr | AB542422-100 mg |
(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione; . |
1447615-97-5 | 100mg |
€453.10 | 2023-06-14 |
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONEに関する追加情報
Introduction to (S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione (CAS No. 1447615-97-5)
The compound (S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione, identified by its CAS number 1447615-97-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the dihydropyrrolooxazole class, which has garnered considerable attention due to its versatile structural framework and potential biological activities. The enantiomeric purity of the (S)-configuration adds an additional layer of complexity and interest, making it a subject of extensive research and development.
In recent years, the exploration of novel heterocyclic scaffolds has led to the discovery of numerous bioactive molecules. The Dihydropyrrolo[1,2-c]oxazole core is particularly noteworthy for its ability to interact with various biological targets, including enzymes and receptors. This structural motif has been incorporated into several drug candidates that are currently undergoing preclinical and clinical evaluations. The dione functional group in the molecule further enhances its reactivity and potential for further derivatization, opening up avenues for the development of structurally diverse analogs.
The synthesis of (S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione involves a multi-step process that requires careful control of reaction conditions to achieve high enantiomeric purity. The stereochemistry at the chiral center is crucial for determining the biological activity of the compound. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral molecules. These methods often employ transition metal catalysts or biocatalysts to induce selective reactions that yield the desired enantiomer with high fidelity.
One of the most compelling aspects of this compound is its potential as a pharmacophore in drug discovery. The pyrrolooxazole ring system is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have highlighted the importance of this scaffold in developing novel therapeutic agents that can modulate key biological pathways. For instance, derivatives of dihydropyrrolooxazoles have shown promise in inhibiting enzymes involved in cancer cell proliferation and survival.
Furthermore, the dione moiety in (S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to the development of libraries of related compounds that can be screened for biological activity using high-throughput screening techniques. Such approaches have accelerated the discovery process by enabling rapid evaluation of large numbers of compounds.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its potential as a drug candidate. Preliminary studies suggest that derivatives of dihydropyrrolooxazoles may exhibit favorable pharmacokinetic profiles, making them suitable for oral administration and prolonged therapeutic effects.
In conclusion, (S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione (CAS No. 1447615-97-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and development.
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